Nonadecaphing-4-enine-1-phosphate

Overview

Description

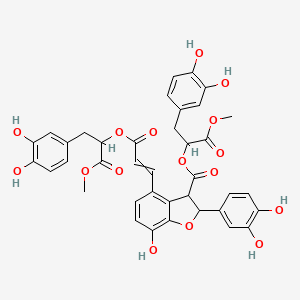

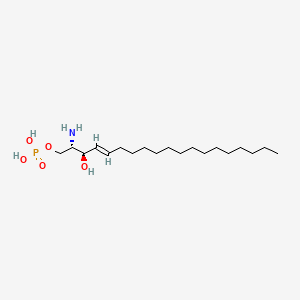

Molecular Structure Analysis

The molecular structure of Nonadecaphing-4-enine-1-phosphate consists of 19 carbon atoms, 40 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom . The InChI representation of its structure isInChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19 (21)18 (20)17-25-26 (22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3, (H2,22,23,24)/b16-15+/t18-,19+/m0/s1 . Physical And Chemical Properties Analysis

Nonadecaphing-4-enine-1-phosphate has a molecular weight of 393.5 g/mol . It has a topological polar surface area of 113 Ų, 4 hydrogen bond donors, and 6 hydrogen bond acceptors . It has 18 rotatable bonds . Its exact mass and monoisotopic mass are both 393.26441037 g/mol .Scientific Research Applications

Cancer Research

Sphingosine-1-phosphate (S1P) plays a crucial role in cancer cell proliferation, invasion, and metastasis . It contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system . This makes it a significant molecule in cancer research, particularly in the study of breast cancer .

Gynecologic Disorders

S1P signaling and metabolism have been shown to be dysregulated in common gynecologic disorders (GDs) such as endometriosis, adenomyosis, and uterine fibroids . The enzymes responsible for inactivating S1P are the most affected by the dysregulation of S1P balanced levels, causing accumulation of sphingolipids within these cells and tissues .

Therapeutic Target

Due to its involvement in various diseases, S1P has been identified as a potential therapeutic target . Regulating the S1P pathway could represent an innovative and promising therapeutic target, also for ovarian cancer treatment .

Lipid Mediators

S1P is a key molecule among lipid mediators, playing important roles in both normal and pathological conditions, including fibrosis (such as fibrosis of lung, heart, skeletal muscles, liver, and kidney), multiple sclerosis (MS), cardiovascular diseases (CVDs), and some forms of cancer .

Structural Insights

Structural studies of S1P receptors provide insights into the promiscuity and selective coupling mechanism of GPCRs with G proteins . This can help in understanding the molecular mechanisms of S1P signaling.

Mass Spectrometry

S1P can be analyzed using mass spectrometry, which can help in understanding its role in various biological processes .

Mechanism of Action

Target of Action

Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .

Mode of Action

The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .

Biochemical Pathways

The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .

Pharmacokinetics

The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .

Result of Action

The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .

properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

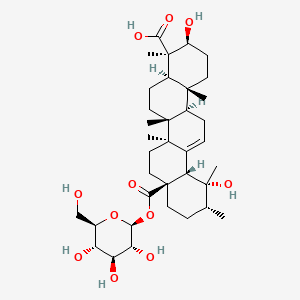

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

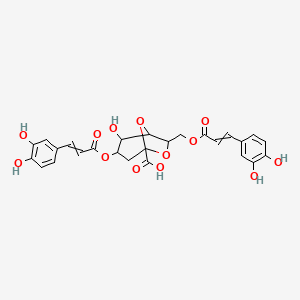

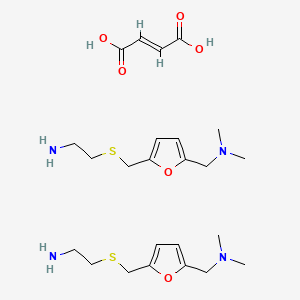

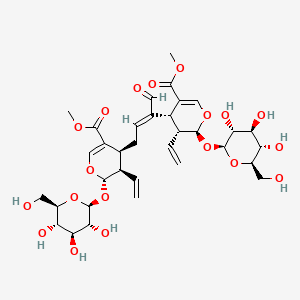

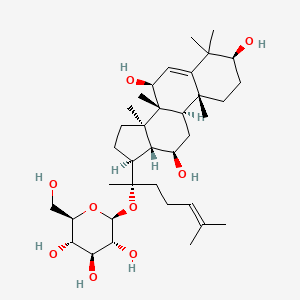

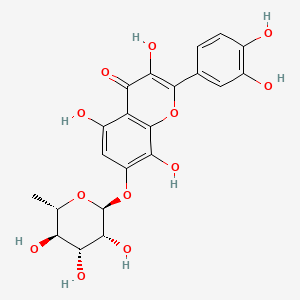

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.